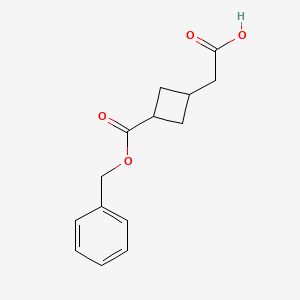
cis-2-(3-Benzyloxycarbonylcyclobutyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(3-Benzyloxycarbonylcyclobutyl)acetic acid: is an organic compound that features a cyclobutane ring substituted with a benzyloxycarbonyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3-Benzyloxycarbonylcyclobutyl)acetic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a benzylation reaction using benzyl chloroformate as the reagent.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through a carboxylation reaction involving the cyclobutane intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the cyclobutane ring or the benzyloxycarbonyl group, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclobutane ring or benzyloxycarbonyl group are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or halide ions under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: cis-2-(3-Benzyloxycarbonylcyclobutyl)acetic acid is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cis-2-(3-Benzyloxycarbonylcyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
- cis-2-(3-Methoxycarbonylcyclobutyl)acetic acid
- cis-2-(3-Ethoxycarbonylcyclobutyl)acetic acid
- cis-2-(3-Propoxycarbonylcyclobutyl)acetic acid
Comparison: cis-2-(3-Benzyloxycarbonylcyclobutyl)acetic acid is unique due to the presence of the benzyloxycarbonyl group, which imparts distinct electronic and steric properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-(3-phenylmethoxycarbonylcyclobutyl)acetic acid |
InChI |
InChI=1S/C14H16O4/c15-13(16)8-11-6-12(7-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,16) |
InChI Key |
NCIWUPFYZYEQEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(=O)OCC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















